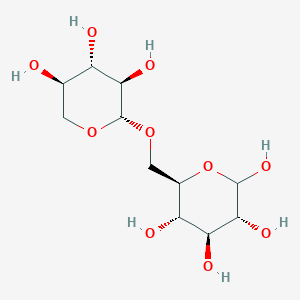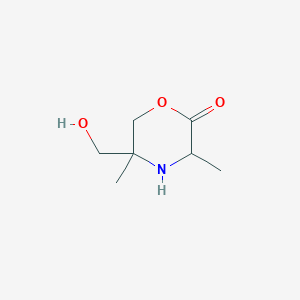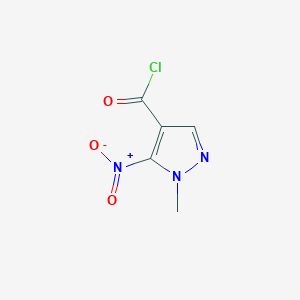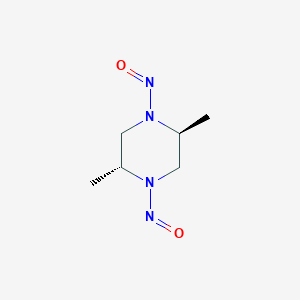![molecular formula C9H9ClN2 B049777 2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine CAS No. 118000-39-8](/img/structure/B49777.png)
2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine
Descripción general
Descripción
2-Chloromethylpyridine is an organohalide that consists of a pyridine core bearing a chloromethyl group . It is one of three isomeric chloromethylpyridines .
Synthesis Analysis
The synthesis of 2-Chloromethylpyridine involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C .Molecular Structure Analysis
The molecular structure of 2-Chloromethylpyridine consists of a pyridine core bearing a chloromethyl group .Chemical Reactions Analysis
2-Chloromethylpyridine is an alkylating agent . It is a precursor to pyridine-containing ligands .Physical And Chemical Properties Analysis
2-Chloromethylpyridine is a white solid with a molar mass of 127.57 g·mol −1 . It has a melting point of 79 °C .Aplicaciones Científicas De Investigación
Reagent in Base Catalyzed Alkylation
The compound is used as a reagent in base catalyzed alkylation of p-tert-butylcalix[6]arene and p-tert-butylcalix[5]arene in DMF . This process is crucial in the synthesis of various organic compounds.
2. Synthesis of Gd3+ Diethylenetriaminepentaacetic Acid Bisamide Complex It plays a significant role in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex . This complex is a Zn2±sensitive magnetic resonance imaging contrast agent, which is important in medical imaging.
Luminescent Properties
Imidazo[1,5-a]pyridine derivatives, including “2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine”, exhibit unique optical behaviors . They are luminescent, making them useful in various applications such as optoelectronic devices and sensors.
Pharmaceutical Applications
These compounds have shown promising biological properties . They have potential in the pharmaceutical field, particularly in the development of anti-cancer drugs .
Materials Science
Due to their unique chemical structure and versatility, these compounds have great potential in materials science . They can be used in the development of new materials with unique properties.
6. Emitters for Confocal Microscopy and Imaging Their luminescent properties make them useful as emitters for confocal microscopy and imaging . This application is particularly important in biological and medical research.
Mecanismo De Acción
Target of Action
It is known to be an alkylating agent , which suggests that it may interact with DNA or other cellular components by adding an alkyl group.
Mode of Action
As an alkylating agent, 2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine likely interacts with its targets through a process called alkylation. This involves the transfer of an alkyl group from the compound to its target, which can lead to changes in the target’s function .
Biochemical Pathways
Given its role as an alkylating agent, it may affect pathways involving dna replication and protein synthesis, as alkylation can lead to changes in the structure and function of these molecules .
Safety and Hazards
Propiedades
IUPAC Name |
2-(chloromethyl)-5-methylimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2/c1-7-3-2-4-9-11-8(5-10)6-12(7)9/h2-4,6H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCPXRGFZRCZBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=CN12)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60359309 | |
| Record name | 2-(chloromethyl)-5-methylimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60359309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine | |
CAS RN |
118000-39-8 | |
| Record name | 2-(chloromethyl)-5-methylimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60359309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine](/img/structure/B49701.png)



![2-[2-(3-Methoxyphenyl)ethyl]phenol](/img/structure/B49715.png)





